Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Overview
Description
The benzo[d][1,3]dioxol-5-yl moiety is found in various compounds and is known to possess important pharmaceutical and biological applications . For example, it is present in a variety of compounds that possess antitumor , antimicrobial , COX-2 inhibitor , and anti-JH properties.
Synthesis Analysis
In one study, novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit were synthesized . The compounds were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Chemical Reactions Analysis
In the synthesis of organoselenium compounds, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of interest in the synthesis of various heterocyclic compounds due to its unique structural features and reactivity. Research has shown its utility in the generation of imidazolone derivatives through simple one-pot synthesis methods, highlighting its versatility in organic synthesis (Bezenšek et al., 2012). Similarly, the compound has been used to create 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, demonstrating its applicability in the synthesis of complex molecules with potential biological activity (Dangi et al., 2010).
Antioxidant and Antimicrobial Activity
The compound has also been investigated for its potential in creating derivatives with antioxidant activity, as seen in the synthesis and evaluation of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives (George et al., 2010). In addition to antioxidant properties, some derivatives synthesized from this compound have shown antimicrobial activity, underscoring its importance in the development of new therapeutic agents (Sarvaiya et al., 2019).
Heterocyclic Compound Synthesis
Further demonstrating its versatility, this compound has been involved in the synthesis of a wide range of heterocyclic compounds, including thieno[3,4-d]pyridazine derivatives, which are of interest due to their electronic properties and potential as electron acceptor materials (Mohamed et al., 1996). The compound's reactivity has also facilitated the creation of novel benzothieno[2,3-d]pyrimidines, showcasing its role in the development of new molecular frameworks with potential application in drug discovery and material science (El-Ahl et al., 2003).
Crystal Structure Analysis
The structural analysis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, a related compound, through X-ray diffraction methods, has provided insights into the molecular configuration and intermolecular interactions that define the crystalline state of such compounds, contributing to a deeper understanding of their chemical behavior and potential for further modification (Marjani, 2013).
Future Directions
The wide spectrum of attractive utilization of compounds with the benzo[d][1,3]dioxol-5-yl moiety has stimulated widespread research efforts aimed at the synthesis and evaluation of novel compounds . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
Mechanism of Action
Target of Action
Compounds with a similar benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that related compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-19-14(18)9-6-10(15-16-13(9)17)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKWYAABMDTFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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